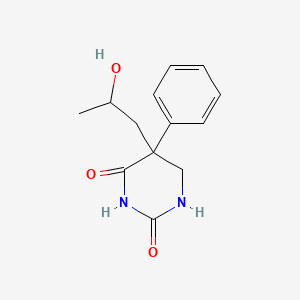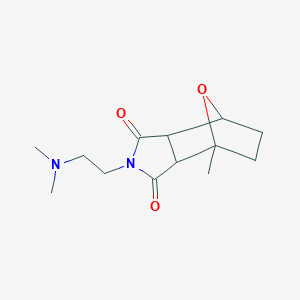
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused to a pyrazine ring, with an amine group at the 5-position and a phenyl group at the 3-position of the dihydro form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(3,4-b)pyrazin-5-one derivatives, while substitution reactions can produce various substituted pyridopyrazines.
Wissenschaftliche Forschungsanwendungen
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs.
Pyrido(2,3-b)pyrazine: Exhibits similar chemical properties and applications.
Uniqueness: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings
Eigenschaften
CAS-Nummer |
87619-51-0 |
|---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C13H12N4/c14-13-12-10(6-7-15-13)16-8-11(17-12)9-4-2-1-3-5-9/h1-7,16H,8H2,(H2,14,15) |
InChI-Schlüssel |
PUUKKUPSFCOMKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=C(N1)C=CN=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



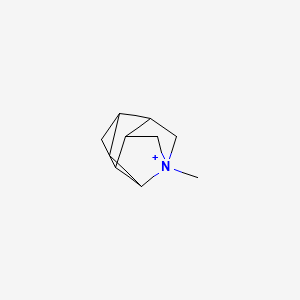
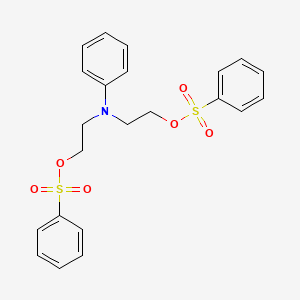


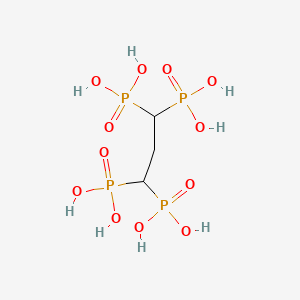




![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
